Cas no 1865157-91-0 (2,2-difluoro-N'-prop-2-enyl-N'-propylpropane-1,3-diamine)

2,2-Difluoro-N'-prop-2-enyl-N'-propylpropane-1,3-diamine is a fluorinated diamine compound characterized by its unique difluoro-substituted propane backbone and dual functional groups (prop-2-enyl and propyl). The presence of fluorine atoms enhances its thermal and chemical stability, making it suitable for applications requiring resistance to harsh environments. The prop-2-enyl group introduces reactivity for further functionalization, while the propyl moiety contributes to solubility in organic matrices. This compound is of interest in advanced material synthesis, particularly in polymers and coatings, where its bifunctional nature enables cross-linking or modification. Its balanced reactivity and stability make it a versatile intermediate in specialty chemical formulations.
2,2-difluoro-N'-prop-2-enyl-N'-propylpropane-1,3-diamine structure
1865157-91-0 structure
Product Name:2,2-difluoro-N'-prop-2-enyl-N'-propylpropane-1,3-diamine
CAS No:1865157-91-0
MF:C9H18F2N2
MW:192.249429225922
CID:5292265
Update Time:2025-06-11

2,2-difluoro-N'-prop-2-enyl-N'-propylpropane-1,3-diamine Chemical and Physical Properties

Names and Identifiers

    • (3-amino-2,2-difluoropropyl)(prop-2-en-1-yl)propylamine
    • 2,2-difluoro-N'-prop-2-enyl-N'-propylpropane-1,3-diamine
    • Inchi: 1S/C9H18F2N2/c1-3-5-13(6-4-2)8-9(10,11)7-12/h3H,1,4-8,12H2,2H3
    • InChI Key: WKZXMVSWIVFKFW-UHFFFAOYSA-N
    • SMILES: FC(CN)(CN(CC=C)CCC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 7
  • Complexity: 149
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.3

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Additional information on 2,2-difluoro-N'-prop-2-enyl-N'-propylpropane-1,3-diamine

Comprehensive Analysis of 2,2-Difluoro-N'-prop-2-enyl-N'-propylpropane-1,3-diamine (CAS No. 1865157-91-0): Properties, Applications, and Industry Trends

The chemical compound 2,2-difluoro-N'-prop-2-enyl-N'-propylpropane-1,3-diamine (CAS No. 1865157-91-0) has garnered significant attention in recent years due to its unique structural features and versatile applications. As a fluorinated diamine derivative, it combines the reactivity of amine groups with the stability imparted by fluorine atoms, making it a valuable intermediate in pharmaceutical, agrochemical, and material science research. This article delves into its molecular characteristics, synthesis pathways, and emerging uses while addressing frequently searched queries such as "fluorinated amine applications" and "diamine derivatives in drug discovery."

From a structural perspective, the compound's difluoro moiety enhances its lipophilicity and metabolic stability, traits highly sought after in bioactive molecule design. The presence of both prop-2-enyl and propyl substituents on the nitrogen atoms introduces steric and electronic variability, allowing fine-tuning for specific reactions. Researchers investigating "CAS 1865157-91-0 uses" will find relevance in its role as a building block for heterocyclic compounds, particularly in the development of kinase inhibitors and antimicrobial agents. Recent patent literature highlights its incorporation into biodegradable polymers, aligning with the global push toward sustainable materials.

Synthetic routes to 2,2-difluoro-N'-prop-2-enyl-N'-propylpropane-1,3-diamine often involve multi-step sequences starting from 1,3-dibromo-2,2-difluoropropane, followed by nucleophilic substitution with primary amines. Optimization of these methods has been a focus area in organic chemistry forums, where queries like "how to improve yield of fluorinated diamines" frequently arise. Industrial-scale production requires careful control of reaction parameters to minimize byproducts, a topic extensively covered in process chemistry studies. Analytical characterization via NMR spectroscopy and mass spectrometry confirms the compound's high purity (>98%), a critical factor for end-use applications.

In material science, this diamine's ability to act as a crosslinking agent has been exploited in epoxy resin formulations, enhancing thermal stability in composites for aerospace applications. The "prop-2-enyl group" enables further functionalization through thiol-ene click chemistry, a technique gaining traction in polymer modification. Environmental considerations have spurred interest in its potential as a low-VOC alternative to traditional amine hardeners, addressing regulatory demands in coatings and adhesives industries.

Pharmaceutical researchers exploring "N'-propyl diamine derivatives" have identified CAS No. 1865157-91-0 as a precursor for prodrug synthesis, particularly in improving the bioavailability of carboxylic acid-containing therapeutics. Its balanced amphiphilic nature facilitates membrane penetration, a property leveraged in recent studies on targeted drug delivery systems. The compound's safety profile, as evidenced by preliminary toxicological data, suggests compatibility with Good Manufacturing Practice (GMP) requirements for pharmaceutical intermediates.

Emerging applications in catalysis have been documented, where the diamine serves as a ligand for transition metal complexes in asymmetric hydrogenation reactions. This aligns with industry trends toward chiral synthesis methodologies, frequently searched in conjunction with "fluorinated ligand design." Computational chemistry studies predict favorable binding affinities with various metal centers, opening avenues for catalyst optimization in fine chemical production.

Quality control protocols for 2,2-difluoro-N'-prop-2-enyl-N'-propylpropane-1,3-diamine emphasize rigorous testing for residual solvents and heavy metals, particularly when intended for biomedical use. Analytical methods development for this compound remains an active research area, with HPLC-UV and GC-MS being the most cited techniques in literature addressing "CAS 1865157-91-0 analysis." Stability studies indicate satisfactory shelf life when stored under inert atmosphere at controlled temperatures, a practical consideration for logistics and inventory management.

The compound's commercial availability has expanded significantly since 2020, with major chemical suppliers offering both bulk quantities and research-scale samples. Market analysis reveals growing demand from Asia-Pacific regions, driven by pharmaceutical outsourcing trends and increased R&D investment in fluorine chemistry. Regulatory compliance documentation, including REACH registration dossiers, provides additional technical insights for professionals evaluating this chemical for specific applications.

Future research directions likely to shape the utilization of 2,2-difluoro-N'-prop-2-enyl-N'-propylpropane-1,3-diamine include its incorporation into metal-organic frameworks (MOFs) for gas storage and its potential as a monomer for high-performance polyamides. The intersection of these applications with sustainability goals positions this compound as a subject of ongoing investigation in green chemistry initiatives worldwide.

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